molecular formula C8H9N3 B1629659 1H-Indole-4,6-diamine CAS No. 885518-11-6

1H-Indole-4,6-diamine

Cat. No. B1629659
M. Wt: 147.18 g/mol
InChI Key: KJTGAVNOTINMKB-UHFFFAOYSA-N
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Description

1H-Indole-4,6-diamine is a compound with the molecular formula C8H9N3 . It is a type of indole, which is a planar bicyclic molecule where a benzene ring is fused to the 2,3-positions of a pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the field of organic chemistry due to their versatile applications in the synthesis of pharmaceuticals and materials . Various synthetic strategies have been developed for the preparation of the indole, including the Bischler-Möhlau, Fischer, Hemetsberger, and Julia synthesis .


Molecular Structure Analysis

Structurally, indole is a planar bicyclic molecule in which a benzene ring is fused to the 2,3-positions of a pyrrole ring . The structure of 1H-Indole-4,6-diamine would be a variation of this basic indole structure.


Chemical Reactions Analysis

Indole derivatives have been found to exhibit a broad range of biological activities such as anticancer, antitumor, anti-inflammatory, insecticidal, antibacterial, antituberculosis, antimicrobial, anticonvulsant, antifungal, antimalarial, and antiviral . The chemical reactions involving indole derivatives are diverse and depend on the specific derivative and reaction conditions .

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling 1H-Indole-4,6-diamine. This includes avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for future research and development in this area . This could include the development of new synthetic methods, the discovery of new biological targets, and the design of new drugs based on the indole scaffold .

properties

IUPAC Name

1H-indole-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTGAVNOTINMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646088
Record name 1H-Indole-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-4,6-diamine

CAS RN

885518-11-6
Record name 1H-Indole-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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